molecular formula C20H24N2O3 B14318924 2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid CAS No. 113412-40-1

2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid

Katalognummer: B14318924
CAS-Nummer: 113412-40-1
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: KCMLTOORWMYWHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid is an organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its ability to undergo multiple chemical reactions and its potential use in different industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid typically involves the reaction of 4-(Diethylamino)benzoyl chloride with 5-(dimethylamino)benzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid involves its interaction with specific molecular targets. In the case of its use as a UV filter, the compound absorbs UV radiation and dissipates the energy as heat, thereby protecting the skin from harmful UV rays. The molecular pathways involved include the excitation of electrons in the aromatic rings, leading to the absorption of UV light .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid is unique due to its dual amino substitutions, which enhance its reactivity and versatility in various chemical reactions. This makes it particularly valuable in applications requiring specific reactivity profiles, such as in the development of UV filters and other specialized chemical products .

Eigenschaften

CAS-Nummer

113412-40-1

Molekularformel

C20H24N2O3

Molekulargewicht

340.4 g/mol

IUPAC-Name

2-[4-(diethylamino)benzoyl]-5-(dimethylamino)benzoic acid

InChI

InChI=1S/C20H24N2O3/c1-5-22(6-2)15-9-7-14(8-10-15)19(23)17-12-11-16(21(3)4)13-18(17)20(24)25/h7-13H,5-6H2,1-4H3,(H,24,25)

InChI-Schlüssel

KCMLTOORWMYWHK-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N(C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.